molecular formula C23H23N3O4S2 B2534214 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 398999-41-2

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No. B2534214
CAS RN: 398999-41-2
M. Wt: 469.57
InChI Key: AYJDIZDNMJZLGC-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules. It’s known for its diverse range of medicinal properties, including antimicrobial, antifungal, and antitumor activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by factors such as their specific structure and the presence of different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their specific structure and the biological system they interact with .

Safety and Hazards

Like all chemicals, benzothiazole derivatives should be handled with care. Some benzothiazole compounds may cause skin irritation or other health hazards .

Future Directions

Research on benzothiazole derivatives is ongoing, with potential applications in areas such as medicinal chemistry, organic synthesis, and the development of new methods for the natural product inspired bioactive glycohybrids .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-4-28-17-11-14(12-18(29-5-2)20(17)30-6-3)21(27)26-23-25-16(13-31-23)22-24-15-9-7-8-10-19(15)32-22/h7-13H,4-6H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJDIZDNMJZLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide

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